依达拉奉马来酸盐

概述

描述

依达拉奉是一种由诺华公司研发的超长效β-肾上腺素受体激动剂。主要用于治疗慢性阻塞性肺疾病 (COPD)。 依达拉奉的独特之处在于它只需要每天一次剂量,不像其他类似的化合物,如福莫特罗和沙美特罗 .

科学研究应用

依达拉奉在科学研究中有着广泛的应用:

化学: 它被用作研究β-肾上腺素受体激动剂及其相互作用的模型化合物。

生物学: 关于依达拉奉的研究有助于了解β-肾上腺素受体激动剂的生物学机制。

医学: 依达拉奉被广泛研究以了解其治疗 COPD 和其他呼吸系统疾病的疗效。

工业: 它被用于开发新的吸入疗法和药物递送系统 .

作用机制

依达拉奉通过刺激细胞内腺苷环化酶起作用,从而提高环状腺苷单磷酸 (AMP) 的水平。这导致支气管平滑肌松弛,从而引起支气管扩张。 该化合物选择性地靶向肺部的β2肾上腺素受体,最大限度地减少对心脏的影响 .

类似化合物:

- 福莫特罗

- 沙美特罗

- 噻托溴铵

比较: 依达拉奉因其超长效性质而脱颖而出,只需要每天一次剂量。与需要每天两次剂量的福莫特罗和沙美特罗相比,这提高了患者的依从性。 此外,与沙美特罗相比,依达拉奉的起效时间更快 .

依达拉奉的独特特性使其成为治疗慢性阻塞性肺疾病的宝贵化合物,也是广泛科学研究的主题。

生化分析

Biochemical Properties

Indacaterol Maleate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways . This interaction causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD .

Cellular Effects

Indacaterol Maleate has been shown to inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells . It also inhibits NF-κB activity in a β-arrestin2 dependent manner, preventing further lung damage and improving lung function in COPD .

Molecular Mechanism

The pharmacological effects of beta2-adrenoceptor agonist drugs, including Indacaterol Maleate, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) .

Temporal Effects in Laboratory Settings

In a study, Indacaterol Maleate demonstrated statistically significant improvements in trough FEV 1 of 186 mL (maleate) compared with placebo after 14 days of treatment . This indicates that the effects of Indacaterol Maleate can change over time in laboratory settings.

Metabolic Pathways

The metabolism of Indacaterol can be increased when combined with Testosterone propionate

准备方法

合成路线和反应条件: 依达拉奉通过多步合成过程合成,涉及多个关键中间体。 合成从制备茚满衍生物开始,然后进行一系列反应,包括烷基化、还原和环化,最终形成产物 .

工业生产方法: 在工业环境中,依达拉奉的生产涉及优化反应条件以确保高产率和纯度。这包括控制温度、压力以及使用特定催化剂促进反应。 最终产物然后使用结晶和色谱等技术进行纯化 .

化学反应分析

反应类型: 依达拉奉经历各种化学反应,包括氧化、还原和取代。 这些反应对于其合成和修饰至关重要 .

常用试剂和条件:

氧化: 使用常见的氧化剂,如高锰酸钾或三氧化铬。

还原: 使用还原剂,如氢化锂铝或硼氢化钠。

相似化合物的比较

- Formoterol

- Salmeterol

- Tiotropium

Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .

Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.

生物活性

Indacaterol maleate, a long-acting beta-2 adrenergic agonist (LABA), is primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This article provides an in-depth analysis of its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Indacaterol functions by selectively stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to muscle relaxation and bronchodilation, which is crucial for alleviating symptoms in patients with obstructive airway diseases. The compound demonstrates a high intrinsic efficacy and affinity for beta-2 receptors, resulting in rapid onset of action—typically within 5 minutes—and prolonged duration due to its slow dissociation from the receptor sites .

Key Mechanistic Insights:

- Agonist Activity : Indacaterol exhibits over 24-fold greater activity at beta-2 receptors compared to beta-1 and 20-fold compared to beta-3 receptors, making it highly selective for its therapeutic target .

- Cyclic AMP Pathway : Activation of beta-2 receptors stimulates adenyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which promotes bronchial smooth muscle relaxation .

Pharmacokinetics

Understanding the pharmacokinetic profile of indacaterol is essential for optimizing its clinical use.

| Parameter | Value |

|---|---|

| Peak Serum Concentration (Cmax) | Approximately 15 minutes post-inhalation |

| Bioavailability | 43-45% after inhalation |

| Volume of Distribution (Vz) | 2361 L to 2557 L |

| Protein Binding | 94.1-96.2% |

| Half-Life | 40 to 56 hours (effective half-life) |

| Clearance | 18.8 L/h to 23.3 L/h |

Indacaterol is primarily eliminated via fecal excretion (54% unchanged), with renal clearance contributing minimally (2-6%) .

Clinical Efficacy

Indacaterol has been evaluated extensively in clinical trials, demonstrating significant improvements in lung function and quality of life for patients with COPD.

Case Studies and Clinical Trials:

- Phase III Trials : In a comprehensive Phase III clinical program involving over 10,000 patients, indacaterol showed superior efficacy compared to placebo in improving forced expiratory volume in one second (FEV₁) and overall COPD symptoms .

- Real-World Evidence : A post-marketing surveillance study conducted over 52 weeks involving 1,846 patients in Japan reported that approximately 69.7% achieved a good or excellent response to treatment as assessed by physicians . The study also noted improvements in the COPD assessment test (CAT) scores and lung function parameters across all stages of COPD.

Safety Profile

The safety profile of indacaterol is comparable to other LABAs, with a low incidence of serious adverse events. Commonly reported adverse effects include cough and pneumonia, with pneumonia being the most frequent serious adverse event observed .

Adverse Effects Summary:

| Adverse Effect | Incidence (%) |

|---|---|

| Cough | 1.68 |

| Pneumonia | 1.04 |

| Peripheral Edema | Rare |

属性

Key on ui mechanism of action |

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. |

|---|---|

CAS 编号 |

753498-25-8 |

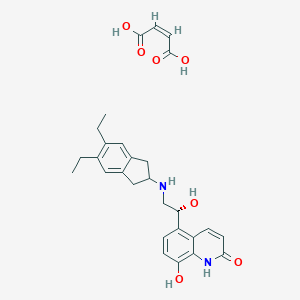

分子式 |

C28H32N2O7 |

分子量 |

508.6 g/mol |

IUPAC 名称 |

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |

InChI 键 |

IREJFXIHXRZFER-FTBISJDPSA-N |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

手性 SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

规范 SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

外观 |

White Solid |

熔点 |

195-202°C with decomposition 195 °C (decomposition) |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

溶解度 |

7.98e-03 g/L |

同义词 |

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []

A: While the provided abstracts don't explicitly state the molecular formula and weight of indacaterol maleate, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.

A: Yes, spectroscopic methods have been explored for the quantification of indacaterol maleate. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for indacaterol maleate analysis.

A: The provided abstracts primarily focus on the pharmacological properties of indacaterol maleate as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.

ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying indacaterol maleate.

A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of indacaterol maleate's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.

A: Indacaterol maleate exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []

A: While the provided abstracts don't detail indacaterol maleate's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.

A: Preclinical studies employed isolated guinea pig trachea to assess indacaterol maleate's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []

A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of indacaterol maleate in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []

A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.

ANone: Several analytical techniques have been employed for indacaterol maleate analysis, including:

- RP-HPLC-DAD: This method allows simultaneous quantification of indacaterol maleate and glycopyrronium bromide in pharmaceutical formulations. []

- Spectrophotometry: This method is based on measuring the absorbance of indacaterol maleate in methanol at 259 nm. []

- Spectrofluorimetry: This method measures the native fluorescence of indacaterol maleate in methanol at 358 nm after excitation at 258 nm. []

- First-Order Derivative Spectrophotometry: This method enables simultaneous determination of indacaterol maleate and glycopyrronium bromide in pharmaceutical dosage forms. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。